Moringin

描述

Moringin is a stable isothiocyanate found in Moringa oleifera, a tropical plant widely used in traditional medicines and as a food supplement . It has been widely studied for its bioactivity as hypoglycemic, antimicrobial, anticancer, and in particular for its involvement in nociception and neurogenic pain .

Synthesis Analysis

Moringin is an isothiocyanate that rapidly forms cysteine adducts, which undergo intramolecular cyclization followed by slowly releasing organic amine and raphanusamic acid .

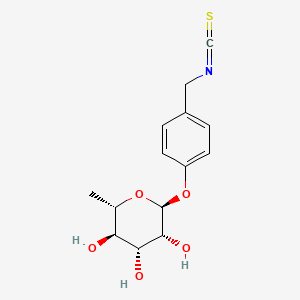

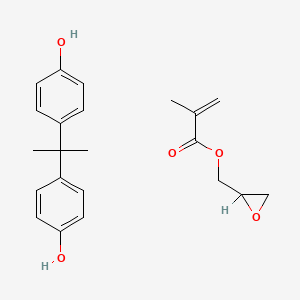

Molecular Structure Analysis

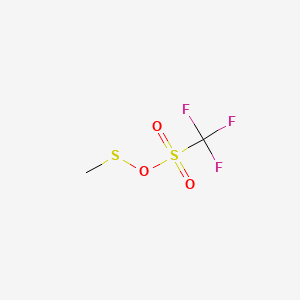

Moringin has a molecular formula of C14H17NO5S and a molecular weight of 311.36 g/mol . It is characterized by the presence of glucosinolates and isothiocyanates .

Chemical Reactions Analysis

Moringin degrades rapidly to several water-soluble products via a pseudo-first-order reaction .

Physical And Chemical Properties Analysis

Moringin has a molecular weight of 311.36 g/mol, an XLogP3 of 1.9, a hydrogen bond donor count of 3, and a hydrogen bond acceptor count of 7 .

科学研究应用

Pain Management

Moringin has been found to activate the somatosensory and pain receptor TRPA1 channel in vitro . This suggests that Moringin could potentially be used as a natural analgesic for managing pain.

Antimicrobial Properties

Moringin has been studied for its antimicrobial properties . This could make it a potential candidate for the development of new antimicrobial agents.

Anticancer Activity

Moringin has been shown to inhibit growth, arrest cell-cycle, and induce apoptosis of SH-SY5Y human neuroblastoma cells . This suggests that Moringin could potentially be used in cancer treatment.

Hypoglycemic Effects

Moringin has been found to have hypoglycemic effects . This suggests that it could potentially be used in the management of diabetes.

Anti-inflammatory Properties

Moringin has been studied for its anti-inflammatory properties . This could make it a potential candidate for the treatment of inflammatory diseases.

Nutritional Supplement

Moringa oleifera, from which Moringin is derived, is widely used as a food supplement . Moringin, being a stable isothiocyanate, could potentially contribute to the nutritional benefits of Moringa oleifera.

Water Purification

The seed and leaves powder of Moringa oleifera, which contains Moringin, has water purification properties through flocculation . This suggests that Moringin could potentially be used in water treatment processes.

Cosmetic Applications

Moringa oleifera properties have also been applied to cosmetic and byproducts industries due to the high nutritive and protective properties of its seed oil . Moringin, being a component of this oil, could potentially contribute to these applications.

作用机制

Target of Action

Moringin, a stable isothiocyanate from Moringa oleifera, primarily targets the TRPA1 ion channel , a somatosensory and pain receptor . It also targets cell wall and membrane biosynthesis , phosphotransferase system (PTS) , oxidative stress , energy metabolism , and DNA binding in Listeria monocytogenes .

Mode of Action

Moringin acts as a potent and effective agonist of the TRPA1 ion channel, involved in nociceptive function and pain states . In Listeria monocytogenes, moringin damages the integrity of the cell wall and cell membrane, stimulates oxidative stress, interferes with energy metabolism and DNA replication .

Biochemical Pathways

Moringin affects the expression of genes related to the cell wall and membrane biosynthesis, phosphotransferase system (PTS), oxidative stress, energy metabolism, and DNA binding . It increases the expression of p53, p21, and Bax at both the protein and transcriptional level . Moreover, exposure to moringin significantly increases the gene expression of both caspase 3 and 9 and enhances their cleavage, thereby initiating an intrinsic apoptotic cascade .

Pharmacokinetics

It is known that moringin is weakly soluble in water and unstable in aqueous medium

Result of Action

Moringin significantly reduces SH-SY5Y cell growth in a time and concentration-dependent manner through a mechanism involving the activation of apoptotic machinery . It alters the normal progression of cells through the cell cycle, increasing the cell population in both G2 and S phases, as well as decreasing that in the G1 phase . Finally, moringin inhibits nuclear translocation of NF-κB .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Moringin. For instance, Moringin is weakly soluble in water and unstable in aqueous medium . This suggests that the presence of water and the pH of the environment could potentially affect the stability and efficacy of Moringin.

安全和危害

未来方向

Moringin has been widely studied for its bioactivity, but several traditional uses have yet to be scientifically explored . Therefore, further studies are proposed to explore the mechanistic approach of the plant to identify and isolate active or synergistic compounds behind its therapeutic potential .

属性

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[4-(isothiocyanatomethyl)phenoxy]-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5S/c1-8-11(16)12(17)13(18)14(19-8)20-10-4-2-9(3-5-10)6-15-7-21/h2-5,8,11-14,16-18H,6H2,1H3/t8-,11-,12+,13+,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZIHHJTZPNRCM-CNJBRALLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC=C(C=C2)CN=C=S)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)CN=C=S)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70993990 | |

| Record name | 4-(Isothiocyanatomethyl)phenyl 6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70993990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Moringin | |

CAS RN |

73255-40-0 | |

| Record name | 4-(α-L-Rhamnosyloxy)benzyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73255-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-L-Mannopyranoside, 4-(isothiocyanatomethyl)phenyl 6-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073255400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Isothiocyanatomethyl)phenyl 6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70993990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-[2-[2-[2-[methyl-[(2,5,9-trimethyl-7-oxofuro[3,2-g]chromen-3-yl)methyl]amino]ethoxy]ethoxy]ethyl]-3-(pyridin-2-yldisulfanyl)propanamide](/img/structure/B1218083.png)